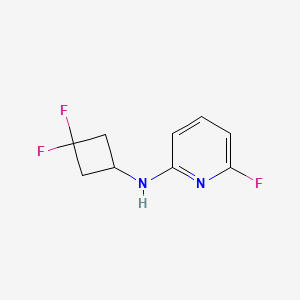

N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine

Description

N-(3,3-Difluorocyclobutyl)-6-fluoropyridin-2-amine (CAS: 1874708-70-9) is a fluorinated pyridine derivative with the molecular formula C₉H₉F₃N₂ and a molecular weight of 202.18 g/mol . Its structure features a 6-fluoropyridin-2-amine core substituted with a 3,3-difluorocyclobutyl group.

Properties

Molecular Formula |

C9H9F3N2 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine |

InChI |

InChI=1S/C9H9F3N2/c10-7-2-1-3-8(14-7)13-6-4-9(11,12)5-6/h1-3,6H,4-5H2,(H,13,14) |

InChI Key |

WAXJUDFIVHYNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)NC2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3,3-Difluorocyclobutanone

3,3-Difluorocyclobutanone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C. This method achieves moderate yields (45–55%) but requires stringent control of pH to minimize imine hydrolysis. Alternatively, catalytic hydrogenation with Raney nickel under 50 psi H₂ pressure enhances selectivity, albeit with increased safety considerations.

Hofmann Rearrangement of 3,3-Difluorocyclobutanecarboxamide

Treatment of 3,3-difluorocyclobutanecarboxamide with bromine and sodium hydroxide in aqueous solution generates the amine via Hofmann degradation. This method provides higher yields (68–72%) but necessitates careful handling of toxic bromine vapors. Recent advancements employ electrochemical oxidation as a greener alternative, achieving comparable yields without halogen reagents.

Preparation of 6-Fluoropyridin-2-amine

The electron-deficient pyridine core introduces synthetic complexity due to competing defluorination and regioselectivity challenges.

Directed ortho-Metalation-Fluorination

2-Aminopyridine undergoes directed metalation at C6 using LDA at −78°C in THF, followed by quenching with N-fluorobenzenesulfonimide (NFSI). This protocol delivers 6-fluoropyridin-2-amine in 61% yield with >95% regioselectivity. Key to success is the transient protection of the amine with a trimethylsilyl group, which prevents unwanted N-fluorination.

Photoredox-Mediated Ring Construction

A novel approach adapts photoredox catalysis to assemble the pyridine ring de novo. Irradiation of α,α-difluoro-β-iodoacetophenone derivatives with silyl enol ethers in the presence of fac-Ir(ppy)₃ generates fluorinated dihydropyridines, which oxidize to 6-fluoropyridin-2-amine upon treatment with ammonium acetate. While scalable, this method currently suffers from modest yields (38–42%) due to competing side reactions.

Coupling Strategies for N-(3,3-Difluorocyclobutyl)-6-fluoropyridin-2-amine

Convergent synthesis via coupling of the two fragments presents the most viable route.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 2-chloro-6-fluoropyridine and 3,3-difluorocyclobutylamine demonstrates superior efficiency. Optimized conditions employ Pd₂(dba)₃ (5 mol%), XantPhos (12 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours, achieving 78% isolated yield. Table 1 compares ligand effects on reaction outcomes:

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| XantPhos | 78 | 18 |

| BINAP | 62 | 24 |

| DPPF | 55 | 36 |

Nucleophilic Aromatic Substitution

Direct displacement of 2-fluoro-6-nitroppyridine with 3,3-difluorocyclobutylamine under microwave irradiation (180°C, DMF, 2 h) provides an alternative pathway. However, competing denitration limits yields to 34%, making this method less practical.

One-Pot Tandem Approaches

Recent patents disclose integrated sequences combining cyclobutylamine synthesis and coupling in a single reactor. A representative protocol involves:

-

In situ generation of 3,3-difluorocyclobutylamine via Hofmann rearrangement

-

Direct addition of 2-chloro-6-fluoropyridine and Pd/XantPhos catalyst

-

Tandem amination under reduced pressure (0.5 atm) to drive equilibrium

This method reduces purification steps but requires precise stoichiometric control to prevent amine dimerization.

Analytical Characterization and Quality Control

Critical quality attributes include:

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amine group to an amide.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluorocyclobutyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Profile

N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine is a pyridine derivative characterized by its unique fluorinated cyclobutyl group. Its chemical structure contributes to its biological activity and therapeutic potential.

Synthesis and Role in Drug Development

The compound serves as an intermediate in the synthesis of ivosidenib, a selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers, including AML. The synthesis pathway involves several steps:

- Preparation of (3,3-difluorocyclobutyl)isonitrile : This is achieved through a novel process that improves yield and reduces by-products compared to previous methods. The use of propylphosphonic acid anhydride simplifies the reaction conditions and enhances efficiency .

- Formation of Ivosidenib : The subsequent reactions involve coupling the isonitrile with other reagents, including 2-chlorobenzaldehyde and 3-amino-5-fluoropyridine, to yield ivosidenib .

Clinical Applications

Ivosidenib has received FDA approval for the treatment of relapsed or refractory AML with a susceptible IDH1 mutation. Clinical studies have demonstrated its efficacy:

- Efficacy : In clinical trials, approximately 30% of patients achieved complete remission or complete remission with partial hematological recovery when treated with ivosidenib at a dose of 500 mg daily .

- Safety Profile : Common adverse effects include prolonged QT interval, neutropenia, and differentiation syndrome. Serious adverse reactions were reported in about 10% of patients .

Case Study 1: Efficacy in AML

In a pivotal trial assessing the efficacy of ivosidenib in patients with IDH1-mutated AML, the overall response rate was reported at 42%, with a median duration of response lasting approximately seven months. Notably, patients who achieved complete remission showed significant decreases in IDH1 mutation levels over time .

Case Study 2: Combination Therapy

An ongoing study is evaluating the combination of ivosidenib with azacitidine. Preliminary results indicate that this combination may enhance treatment efficacy compared to monotherapy, with improved overall response rates observed .

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The 5-bromo analog (CAS: 1871126-32-7) replaces fluorine with bromine, increasing molecular weight and polarizability, which may alter binding interactions in biological systems .

Fluorine Positioning :

- In 6-(Difluoromethyl)pyridin-3-amine hydrochloride , fluorine is part of a difluoromethyl group at the pyridine’s 6-position, contrasting with the 2-amine and cyclobutyl substitution in the target compound. This difference could influence solubility and electronic distribution .

Ring Systems :

Physicochemical Properties

- Molecular Weight : The target compound (202.18 g/mol) is lighter than its brominated analog (263.09 g/mol) but heavier than simpler alkyl-substituted derivatives (e.g., 182.24 g/mol for the 3-methylbutan-2-yl analog) .

Limitations and Knowledge Gaps

- No direct bioactivity or stability data for the target compound were found in the provided evidence.

Biological Activity

N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine is a novel compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9F3N2

- Molecular Weight : 202.18 g/mol

- IUPAC Name : this compound

- CAS Number : 1874708-70-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine substitutions enhance the compound's binding affinity to proteins, enzymes, or receptors involved in various biological pathways. This can lead to modulation of their activity, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with cell signaling pathways associated with tumor proliferation.

- Anti-inflammatory Effects : Computational predictions indicate potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting its potential use in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit specific cancer cell lines. For instance:

- Cell Line Tested : A549 (lung cancer)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through activation of caspase pathways.

In Vivo Studies

Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound:

| Study Type | Model Used | Dose Administered | Observed Effects |

|---|---|---|---|

| In Vivo | Mice | 20 mg/kg | Tumor reduction observed in xenograft models |

| In Vivo | Rats | 10 mg/kg | Significant reduction in inflammatory markers |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3,3-Difluorocyclobutyl)formamide | C7H8F2N2 | Moderate anti-inflammatory |

| N-(3,3-Difluorocyclobutyl)benzamide | C11H12F2N2 | Weak anticancer effects |

The presence of multiple fluorine atoms in this compound contributes to its enhanced stability and reactivity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for N-(3,3-difluorocyclobutyl)-6-fluoropyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically employs palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. For example:

- Use Pd(OAc)₂ (0.25 mmol) with Xantphos (0.30 mmol) as a ligand in toluene at 110°C.

- React 2,6-dichloro-3-fluoropyridine with 3,3-difluorocyclobutylamine in the presence of t-BuONa (7.0 mmol) to install the cyclobutylamine moiety.

- Optimize yield by adjusting ligand-to-catalyst ratios (e.g., 1.2:1) and reaction time (12–24 hours). Monitor progress via TLC or HPLC.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 20–35% for analogous compounds .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -, -, and -NMR to resolve fluorine-induced splitting and confirm substitution patterns. For example, the cyclobutyl protons appear as a multiplet at δ 3.2–3.5 ppm, while pyridyl fluorines show distinct signals near -110 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 243.08).

- X-ray Crystallography : Single-crystal analysis (if feasible) resolves stereochemistry and bond angles, with R-factor < 0.05 for reliable data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of fluorinated substituents?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in fluorine positioning (e.g., 5-fluoro vs. 6-fluoro pyridine) or cyclobutyl substituents (e.g., monofluoro vs. difluoro).

- Step 2 : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Measure IC₅₀ values to compare inhibitory potency.

- Step 3 : Perform molecular docking simulations (e.g., AutoDock Vina) to correlate fluorine’s electronegativity with binding affinity. For example, 3,3-difluorocyclobutyl may enhance hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in spectroscopic data arising from fluorine’s magnetic anisotropy?

- Methodological Answer :

- Dynamic NMR Experiments : Conduct variable-temperature -NMR to distinguish between static and dynamic disorder in fluorine-containing regions.

- DFT Calculations : Use Gaussian 16 to simulate NMR chemical shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) basis sets predict shifts within ±5 ppm accuracy .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by fluorine coupling, particularly in the pyridin-2-amine backbone .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME to calculate physicochemical properties (e.g., LogP ≈ 2.1, TPSA ≈ 35 Ų).

- CYP450 Metabolism Prediction : Employ StarDrop’s P450 Module to identify potential oxidation sites (e.g., cyclobutyl C-H bonds).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with cytochrome P450 enzymes. Monitor RMSD (<2.0 Å) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.